molecular formula C9H13NO B1591415 (r)-(4-(1-Aminoethyl)phenyl)methanol CAS No. 925456-54-8

(r)-(4-(1-Aminoethyl)phenyl)methanol

Cat. No.: B1591415
CAS No.: 925456-54-8
M. Wt: 151.21 g/mol
InChI Key: OIXCLGWYBYGSBI-SSDOTTSWSA-N
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Description

Methanol, also known as CH3OH, methyl alcohol, or wood alcohol, is the simplest of a long series of organic compounds called alcohols . It is a colorless liquid that boils at 64.96 °C (148.93 °F) and solidifies at −93.9 °C (−137 °F). It forms explosive mixtures with air and burns with a nonluminous flame .


Synthesis Analysis

Methanol can be prepared from ethylbenzene via enantioselective hydroxylation of ethylbenzene catalyzed by a peroxygenase enzyme . The modern method of preparing methanol is based on the direct combination of carbon monoxide gas and hydrogen in the presence of a catalyst .


Molecular Structure Analysis

Methanol consists of a methyl group (CH3) linked with a hydroxy group (OH) .


Chemical Reactions Analysis

The competitive oxidation reaction mechanism of methanol on the Ru (0001) surface has been investigated by periodic density functional theory (DFT). Stable adsorption configurations, elementary reaction energies and barriers, the potential energy surface (PES), and the electrochemical potential analysis were elucidated .


Physical And Chemical Properties Analysis

Methanol is a liquid under ambient conditions, easy to transport, and, apart from its use as an energy source, it is a chemical platform that can serve as a starting material for the production of various higher-value products . It has a refractive index of n20/D 1.528 and a density of 0.9986 g/mL at 25 °C .

Scientific Research Applications

Catalysis and Synthesis Methods

  • Enantioselective Epoxidation : (R)-1-Phenylethylamine derivatives have been utilized as catalysts in the enantioselective epoxidation of α,β-enones, leading to epoxides with good yields and high enantioselectivities at room temperature (Lu et al., 2008).

  • Methanol in Lipid Dynamics : Methanol's impact on lipid dynamics was demonstrated through its acceleration of 1,2-dimyristoyl-sn-glycero-3-phosphocholine flip-flop and transfer kinetics, highlighting its role in biomembrane studies (Nguyen et al., 2019).

  • N-Methylation of Amines : Methanol has been used as both a C1 synthon and H2 source for the N-methylation of amines, demonstrating a clean and cost-competitive method with broad applicability, including in pharmaceutical synthesis (Sarki et al., 2021).

Materials Science and Chemical Engineering

  • Methanol Synthesis Catalysis : Research on methanol synthesis under mild conditions over supported rhodium, platinum, and iridium crystallites prepared from carbonyl cluster compounds deposited on ZnO and MgO, has shown the dependence of activity and selectivity on the metals and supports used (Ichikawa, 1978).

  • C-H Halogenation for Synthesis : (6-Amino-2-chloro-3-fluorophenyl)methanol was synthesized via palladium-catalyzed C-H halogenation, showcasing a method with advantages in yield, selectivity, and practicality over traditional methods (Sun et al., 2014).

  • Methanol Oxidation Electro Catalysis : NiO-MOF/rGO composites were investigated for their catalytic activity in methanol oxidation, presenting a potential for enhanced electrocatalysis through the incorporation of rGO (Noor et al., 2019).

Safety and Hazards

Methanol is highly flammable and toxic if swallowed, in contact with skin, or if inhaled. It causes damage to organs .

Future Directions

The direct conversion of methane to methanol is a potentially transformative approach to upgrading methane to higher value molecules. Copper-exchanged zeolites show potential to achieve this aim and have been extensively reported and reviewed in the open literature .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

®-(4-(1-Aminoethyl)phenyl)methanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. The interaction between ®-(4-(1-Aminoethyl)phenyl)methanol and these enzymes is crucial for understanding its metabolic pathways and potential therapeutic applications .

Additionally, ®-(4-(1-Aminoethyl)phenyl)methanol has been observed to interact with various proteins involved in cellular signaling pathways. These interactions can influence the activity of these proteins, thereby affecting downstream signaling events. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of ®-(4-(1-Aminoethyl)phenyl)methanol to its target proteins .

Cellular Effects

The effects of ®-(4-(1-Aminoethyl)phenyl)methanol on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, ®-(4-(1-Aminoethyl)phenyl)methanol can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Moreover, ®-(4-(1-Aminoethyl)phenyl)methanol has been found to affect cell signaling pathways by interacting with key signaling molecules. This interaction can lead to the activation or inhibition of specific pathways, thereby influencing cellular responses to external stimuli. The compound’s impact on cellular metabolism is also significant, as it can alter the flux of metabolites through various metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of ®-(4-(1-Aminoethyl)phenyl)methanol involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, ®-(4-(1-Aminoethyl)phenyl)methanol can bind to specific enzymes, inhibiting their activity and thereby altering metabolic pathways .

Additionally, ®-(4-(1-Aminoethyl)phenyl)methanol can activate certain signaling pathways by binding to receptors or other signaling molecules. This activation can lead to changes in gene expression, resulting in altered cellular functions. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-(4-(1-Aminoethyl)phenyl)methanol can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . The degradation of ®-(4-(1-Aminoethyl)phenyl)methanol can lead to changes in its biological activity, which is an important consideration for long-term studies.

Long-term effects of ®-(4-(1-Aminoethyl)phenyl)methanol on cellular function have also been observed in both in vitro and in vivo studies. These effects can include alterations in cell growth, differentiation, and metabolism, which may be due to the compound’s impact on gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of ®-(4-(1-Aminoethyl)phenyl)methanol vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse effects on cellular function . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.

Toxic effects at high doses of ®-(4-(1-Aminoethyl)phenyl)methanol can include liver damage, changes in metabolic enzyme activity, and alterations in cellular signaling pathways. These findings highlight the importance of careful dosage control in experimental and therapeutic applications .

Metabolic Pathways

®-(4-(1-Aminoethyl)phenyl)methanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by alcohol dehydrogenases, which convert it to its corresponding aldehyde or ketone . The metabolic flux of ®-(4-(1-Aminoethyl)phenyl)methanol can be influenced by the availability of cofactors such as NAD+.

The involvement of ®-(4-(1-Aminoethyl)phenyl)methanol in metabolic pathways can also affect the levels of other metabolites, leading to changes in overall metabolic balance. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of ®-(4-(1-Aminoethyl)phenyl)methanol within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, ®-(4-(1-Aminoethyl)phenyl)methanol can bind to proteins that help localize it to specific cellular compartments.

The distribution of ®-(4-(1-Aminoethyl)phenyl)methanol within tissues can also be influenced by its interactions with binding proteins in the bloodstream. These interactions can affect the compound’s bioavailability and its ability to reach target tissues .

Subcellular Localization

The subcellular localization of ®-(4-(1-Aminoethyl)phenyl)methanol is an important factor in its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, ®-(4-(1-Aminoethyl)phenyl)methanol may be localized to the mitochondria, where it can influence mitochondrial function and metabolism.

The localization of ®-(4-(1-Aminoethyl)phenyl)methanol to specific organelles can also affect its interactions with other biomolecules and its overall biological activity. Understanding the mechanisms that govern the subcellular localization of this compound is crucial for elucidating its role in cellular processes .

Properties

IUPAC Name

[4-[(1R)-1-aminoethyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10)9-4-2-8(6-11)3-5-9/h2-5,7,11H,6,10H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXCLGWYBYGSBI-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582972
Record name {4-[(1R)-1-Aminoethyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925456-54-8
Record name {4-[(1R)-1-Aminoethyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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